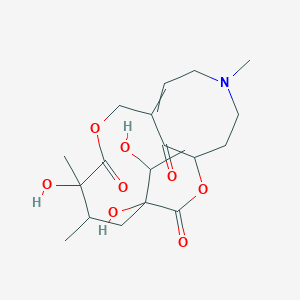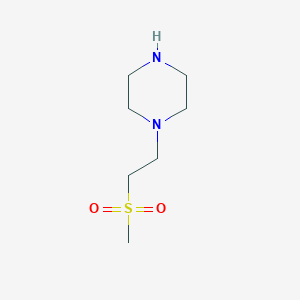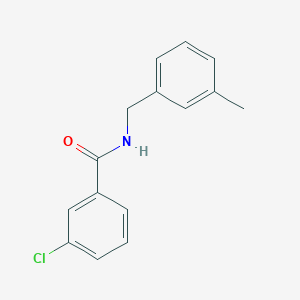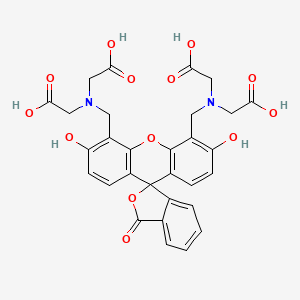
3-Methyl-5-(trifluormethyl)benzamid
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of organic molecules, making 3-Methyl-5-(trifluoromethyl)benzamide a compound of interest in pharmaceutical and agrochemical research .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with improved stability and performance
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a variety of biochemical processes, but the exact pathways for this specific compound need further investigation .
Result of Action
It’s known that trifluoromethyl-containing compounds can have a wide range of biological effects, depending on their specific targets and mode of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the trifluoromethyl group. The resulting intermediate is then converted to the benzamide through an amide formation reaction using reagents like thionyl chloride (SOCl₂) and ammonia (NH₃) .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(trifluoromethyl)benzamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)benzamide: Similar structure but without the methyl group at the 3-position, affecting its reactivity and applications.
Uniqueness
3-Methyl-5-(trifluoromethyl)benzamide is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODXUPCJDALZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276653 | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-98-8 | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1636837.png)
![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1636855.png)
![4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1636857.png)

![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)








